molecular formula C10H9BrClNO3 B13920180 Methyl 2-acetamido-4-bromo-5-chlorobenzoate

Methyl 2-acetamido-4-bromo-5-chlorobenzoate

Cat. No.: B13920180
M. Wt: 306.54 g/mol
InChI Key: ZMYUAKHEJAEMDJ-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4-bromo-5-chlorobenzoate is an organic compound with the molecular formula C10H9BrClNO3 and a molecular weight of 306.54 g/mol . This compound is characterized by the presence of acetamido, bromo, and chloro substituents on a benzoate ester framework. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4-bromo-5-chlorobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4-bromo-5-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-acetamido-4-bromo-5-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4-bromo-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the bromo and chloro substituents can enhance binding affinity through halogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetamido-4-bromo-5-chlorobenzoate is unique due to the presence of both acetamido and halogen substituents, which confer specific reactivity and binding characteristics. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9BrClNO3

Molecular Weight

306.54 g/mol

IUPAC Name

methyl 2-acetamido-4-bromo-5-chlorobenzoate

InChI

InChI=1S/C10H9BrClNO3/c1-5(14)13-9-4-7(11)8(12)3-6(9)10(15)16-2/h3-4H,1-2H3,(H,13,14)

InChI Key

ZMYUAKHEJAEMDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)OC)Cl)Br

Origin of Product

United States

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